An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of advanced materials and pharmaceuticals. This document details experimental protocols, safety information, and presents data in a structured format to support research and development activities.
Core Physical and Chemical Properties
2-Fluoro-4-hydroxybenzonitrile is a white to off-white crystalline solid.[1][2] It is a planar molecule, and its structure facilitates the formation of linear chains through weak intermolecular O-H···N hydrogen bonds. This compound serves as a crucial building block, particularly in the field of liquid crystal technology.[1][2]
Quantitative Data Summary
The key physical and chemical properties of 2-Fluoro-4-hydroxybenzonitrile are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| IUPAC Name | 2-fluoro-4-hydroxybenzonitrile | [3] |
| CAS Number | 82380-18-5 | [3] |
| Molecular Formula | C₇H₄FNO | [3] |
| Molecular Weight | 137.11 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C=C1O)F)C#N | [3] |
| InChI Key | REIVHYDACHXPNH-UHFFFAOYSA-N | [3] |
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 123-125 °C | [3] |
| Boiling Point | 285.4 ± 25.0 °C | Predicted |
| pKa | 6.84 ± 0.18 | Predicted |
| Solubility | Soluble in methanol. Used with ethyl acetate in extractions. | [3] |
Experimental Protocols
A common and effective method for the synthesis of 2-Fluoro-4-hydroxybenzonitrile involves the copper-catalyzed hydroxylation of 4-bromo-2-fluorobenzonitrile.[4]
Synthesis of 2-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorobenzonitrile[4]
Materials:
-
4-bromo-2-fluorobenzonitrile (0.25 mmol)
-
Copper(II) bromide (0.03 mmol)
-
Triethylamine (0.25 mmol, 1.0 eq.)
-
Formic acid (0.75 mmol, 3.0 eq.)
-
Acetonitrile (179 mmol)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Petroleum Ether
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a reaction flask at room temperature, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), formic acid (0.75 mmol), and acetonitrile (179 mmol).
-
Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 20 mL of water and 10 mL of ethyl acetate to the reaction mixture for extraction.
-
Separate the organic phase and combine the organic extracts. Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the dried organic phase and wash the filter cake with ethyl acetate (3 x 5 mL).
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (6:1) eluent system to yield the final product.
The reported yield for this protocol is 82%.[4]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 2-Fluoro-4-hydroxybenzonitrile. Available spectral data includes ¹H NMR, ¹³C NMR, ¹⁹F NMR, ATR-IR, Transmission IR, and Raman spectroscopy.[5] While specific peak lists are not publicly available, the techniques confirm the compound's structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The coupling patterns will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic, nitrile, and hydroxyl- and fluoro-substituted carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-F stretching, and C=C stretching of the aromatic ring.
Chemical Reactivity, Stability, and Storage
Reactivity
The chemical reactivity of 2-Fluoro-4-hydroxybenzonitrile is primarily dictated by its three functional groups: the hydroxyl, fluoro, and nitrile groups.
-
The hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. For instance, it is used in the synthesis of 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate.[1]
-
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
The aromatic ring can undergo electrophilic substitution, with the activating hydroxyl group and the deactivating, meta-directing nitrile and fluoro groups influencing the position of substitution.
Stability and Storage
2-Fluoro-4-hydroxybenzonitrile is a stable compound under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[6]
Safety and Handling
2-Fluoro-4-hydroxybenzonitrile presents several hazards that require careful handling in a laboratory setting.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P317: Get medical help.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of 2-Fluoro-4-hydroxybenzonitrile as described in the experimental protocol.
Caption: Synthesis and Purification Workflow for 2-Fluoro-4-hydroxybenzonitrile.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Fluoro-4-hydroxybenzonitrile, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Fluoro-4-hydroxybenzonitrile | 82380-18-5 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
